molecular formula C11H9F3N4O2 B2824004 1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207008-62-5

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2824004
CAS No.: 1207008-62-5
M. Wt: 286.214
InChI Key: BNSBKBKMNXRNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at the N1 position and a carboxamide group at the C4 position. The carboxamide nitrogen is linked to a 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing properties and enhanced lipophilicity. This structural motif is common in bioactive molecules targeting enzymes or receptors, particularly in anticancer and anti-inflammatory research.

Properties

IUPAC Name

1-methyl-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c1-18-6-9(16-17-18)10(19)15-7-2-4-8(5-3-7)20-11(12,13)14/h2-6H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSBKBKMNXRNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)aniline and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Coupling Reaction: The key step involves the coupling of 4-(trifluoromethoxy)aniline with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under suitable reaction conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and ensuring consistent quality and yield.

Chemical Reactions Analysis

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the phenyl ring can be replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent C4 Carboxamide Substituent Molecular Formula Molar Mass (g/mol) Key Features Source
Target Compound Methyl 4-(Trifluoromethoxy)phenyl C₁₂H₁₀F₃N₄O₂ 314.23* High lipophilicity, electron-withdrawing group -
N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) Benzyl 3,4-Dimethylphenyl C₁₉H₁₈N₄O 334.38 Bulky substituents, moderate polarity
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl 3-Fluorophenyl C₁₈H₁₆FN₄O₂ 357.35 Ethoxy group enhances metabolic stability
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 4-(Difluoromethoxy)phenyl 2-(Trifluoromethyl)phenyl C₁₈H₁₃F₅N₄O₂ 412.31 Dual fluorinated groups, high metabolic resistance
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl C₁₇H₁₆FN₅O₃ 373.34 Amino group at C5 enhances antiproliferative activity

*Calculated using standard atomic weights.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Polar carboxamide groups mitigate excessive hydrophobicity, though fluorinated aryl groups may reduce aqueous solubility.
  • Metabolic Stability : Fluorine atoms and methyl groups at N1 (as in the target compound) are expected to slow hepatic degradation, as seen in related compounds .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., trifluoromethoxy) at the phenyl ring enhance target affinity but may reduce solubility.
    • Bulky N1 substituents (e.g., benzyl in MKA027) improve selectivity but increase molecular weight .
  • Synthetic Feasibility : The target compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods described for MKA-series compounds .
  • Unresolved Questions : The impact of the methyl group at N1 on MIF inhibition remains uncharacterized, warranting further biochemical assays.

Biological Activity

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,3-triazole ring substituted with a trifluoromethoxy group and a carboxamide functional group. The presence of the trifluoromethoxy moiety is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/ml for certain derivatives .

Antiviral Activity

Triazoles have also been evaluated for antiviral activity. In particular, compounds with similar structures have been tested against viruses such as Influenza A and herpes simplex virus. The antiviral activity often correlates with the compound's ability to interfere with viral replication processes. For example, some derivatives demonstrated EC50 values in the range of 20-40 µM against Influenza A H3N2 virus .

Anticancer Potential

The anticancer properties of triazole derivatives are noteworthy. Research has indicated that certain triazoles can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Specifically, studies have shown that triazole compounds can inhibit key enzymes involved in cancer metabolism and promote cell cycle arrest .

The biological activity of this compound is largely attributed to its interaction with biological targets:

  • Enzyme Inhibition : Triazoles can act as inhibitors for various enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
  • Receptor Modulation : Some studies suggest that triazoles may modulate receptors associated with neurotransmission and immune responses.
  • DNA Interaction : Certain derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Case Study 1: Antiviral Activity Against Influenza
A study conducted on a series of triazole derivatives revealed that this compound exhibited significant antiviral activity against Influenza A H3N2 virus. The compound was found to have an EC50 value comparable to leading antiviral agents currently used in clinical settings .

Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial effects, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed potent antibacterial activity with MIC values demonstrating effectiveness at low concentrations .

Table: Summary of Biological Activities

Biological ActivityTarget Pathogen/Cell LineEC50/MIC ValuesReference
AntiviralInfluenza A H3N220-40 µM
AntibacterialStaphylococcus aureus16-64 µg/ml
AnticancerVarious cancer cell linesVaries by cell type

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

Cycloaddition : React a methyl-substituted alkyne with an azide precursor (e.g., 4-(trifluoromethoxy)phenyl azide) under Cu(I) catalysis (e.g., CuI in DMF/H₂O).

Carboxamide Formation : Couple the triazole intermediate with 4-(trifluoromethoxy)aniline using EDCI/HOBt or DCC as coupling agents.
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Characterize intermediates using 1H^1H/13C^{13}C NMR and HRMS .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., methyl group at N1, trifluoromethoxy aryl resonance).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).
  • X-ray Crystallography : For unambiguous structural determination (use SHELXL for refinement; see Advanced FAQ 6 ) .

Advanced: How does the trifluoromethoxy group influence electronic properties and target binding?

Answer:
The trifluoromethoxy (-OCF₃) group:

  • Electron-Withdrawing Effects : Reduces electron density on the aryl ring, enhancing electrophilic character.
  • Hydrophobic Interactions : The CF₃ moiety improves membrane permeability and binding to hydrophobic pockets (e.g., enzyme active sites).
  • Metabolic Stability : Resists oxidative degradation compared to methoxy (-OCH₃).
    Experimental Validation :
  • Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials.
  • Compare IC₅₀ values against analogs (e.g., -OCH₃ vs. -OCF₃) in enzyme inhibition assays .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Answer:
Contradictions often arise from variations in substituents or assay conditions. A systematic SAR approach includes:

Analog Synthesis : Modify substituents (e.g., replace trifluoromethoxy with -Cl, -F, or -NO₂).

Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Target Profiling : Screen against related targets (e.g., kinases, cytochrome P450 isoforms).
Example : A 2023 study found that 5-amino-triazole-4-carboxamides showed divergent activities against renal (RXF 393) vs. CNS (SNB-75) cancers due to substituent-dependent solubility .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

Molecular Docking (AutoDock Vina) : Model interactions with targets (e.g., B-Raf kinase).

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., triazole N atoms) and hydrophobic regions.
Case Study : A 2022 study used docking to identify hydrogen bonds between the triazole core and kinase ATP-binding pockets, validated by mutagenesis .

Advanced: How is X-ray crystallography applied to resolve crystallographic discrepancies for this compound?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
  • Refinement (SHELXL) :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Model disorder (e.g., trifluoromethoxy group rotamers) using PART instructions.
  • Validation : Check with CCDC Mercury (R-factor < 5%, RMSD for bond lengths < 0.02 Å).
    Example : A 2015 study resolved a triazole derivative’s tautomerism via SHELXL refinement, confirming the 1,4-disubstituted triazole configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.